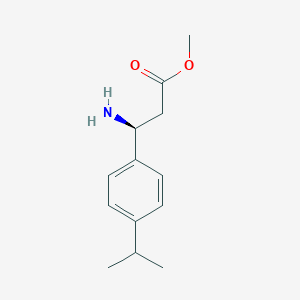

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate

Description

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(4-propan-2-ylphenyl)propanoate |

InChI |

InChI=1S/C13H19NO2/c1-9(2)10-4-6-11(7-5-10)12(14)8-13(15)16-3/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1 |

InChI Key |

LMGBGJYWZRQZMX-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Formation of a substituted malonate or malonate derivative bearing the 4-isopropylphenyl moiety

- Introduction of the amino group at the 3-position with stereocontrol to obtain the (S)-enantiomer

- Esterification to form the methyl ester functional group

- Purification and isolation of the final product

Synthesis via Substituted Malonate Intermediates

A prominent approach involves the preparation of substituted malonates, followed by reduction and functional group transformations. According to Beilstein Journal of Organic Chemistry supplementary data, ethyl 2-(hydroxyimino)-3-(4-isopropylphenyl)propanoate can be synthesized by condensation of 4-isopropylbenzaldehyde with diethyl malonate derivatives under acidic catalysis (piperidine and acetic acid) in dry ethanol with molecular sieves at 60 °C for 10 hours. Subsequent hydrogenation (e.g., with 10% palladium on charcoal under hydrogen atmosphere) reduces the oxime to the corresponding amino ester, yielding the substituted malonate intermediate.

This method yields the amino acid ester with retention of the isopropylphenyl substituent and provides a route to the chiral amino acid ester after stereoselective resolution or asymmetric synthesis steps.

Comparative Analysis of Preparation Methods

Detailed Reaction Conditions and Purification

Reaction Conditions

- Condensation Step: Heating 4-isopropylbenzaldehyde with diethyl malonate in dry ethanol at 60 °C for 10 hours in the presence of piperidine and acetic acid catalysis, using 4 Å molecular sieves to remove water and drive the reaction forward.

- Reduction Step: Hydrogenation using 10% palladium on charcoal catalyst under 1 atm hydrogen at room temperature overnight to convert oxime intermediates to amino esters.

- Catalytic Reduction of Nitro Precursors: Reaction with hydrazine monohydrate in methanol or isopropyl alcohol at 40-70 °C under nitrogen atmosphere with catalyst, gradual addition of hydrazine over 5 minutes to 12 hours, followed by stirring for up to 48 hours.

Purification Techniques

- Removal of catalyst by filtration

- Concentration of reaction mixture under reduced pressure

- Crystallization from bad solvents such as water, hexane, or aromatic hydrocarbons (toluene, xylene)

- Recrystallization from lower aliphatic alcohols (methanol, isopropyl alcohol) or lower carboxylates (ethyl acetate) to enhance purity

Research Findings and Perspectives

- The condensation-reduction approach provides a reliable route to the amino acid ester core with the 4-isopropylphenyl substituent, though yields for initial condensation are moderate.

- Catalytic reduction of nitro precursors using hydrazine is efficient and scalable, with high yields and purity achievable, making it suitable for industrial applications.

- Stereoselective synthesis remains a critical aspect, with chiral catalysts or auxiliaries required to ensure the (S)-configuration. This is essential for biological activity and pharmaceutical relevance.

- The choice of solvents, catalysts, and reaction parameters significantly impacts yield, purity, and enantiomeric excess.

- No direct industrial-scale synthesis methods specific to this compound were found, but related methodologies for amino acid esters suggest feasible scale-up routes.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Reaction temperature | 40 - 90 °C (reduction); 60 °C (condensation) | Controlled to optimize yield |

| Solvents | Ethanol (dry), methanol, isopropyl alcohol | Dry solvents preferred for condensation |

| Catalysts | Pd/C for hydrogenation; hydrazine with catalysts | Catalyst removal by filtration |

| Reaction time | 10 hours (condensation); overnight (hydrogenation); up to 48 hours (hydrazine reduction) | Longer times improve conversion |

| Purification solvents | Ethyl acetate, isopropyl alcohol, water | Used for crystallization and recrystallization |

| Yield (intermediates) | 40-50% (condensation); up to 85-90% (reduction) | Overall yield depends on step efficiency |

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amino esters.

Scientific Research Applications

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate belongs to a broader class of β-amino acid esters. Below is a detailed comparison with key analogues, focusing on structural features, physicochemical properties, and biological activities.

Ethyl 2-Amino-3-(4-Isopropylphenyl)Propanoate (CAS: Not Specified)

- Structure: Differs by an ethyl ester (vs. methyl) and an α-amino group (vs. β-amino) .

- Molecular Formula: C₁₄H₂₁NO₂.

- Key Difference: The α-amino positioning and ethyl ester group may alter metabolic stability and binding affinity in biological systems.

Methyl 3-Amino-3-(4-Fluorophenyl)Propanoate HCl (CAS: 2061996-60-7)

- Structure : Replaces the 4-isopropyl group with a 4-fluoro substituent .

- Molecular Formula: C₁₁H₁₅ClFNO₂.

- Key Difference : The electron-withdrawing fluorine atom enhances polarity and may influence receptor interactions compared to the hydrophobic isopropyl group.

Ethyl 3-Cyclopropyl-3-{[(4-Methylphenyl)Methyl]Amino}Propanoate (CAS: 2325359-14-4)

- Structure: Contains a cyclopropyl ring and a 4-methylbenzylamino group instead of the 4-isopropylphenyl moiety .

- Molecular Formula: C₁₆H₂₃NO₂.

Methyl (2S)-[2-Formyl-5-(Hydroxymethyl)-1H-Pyrrol-1-Yl]-3-(Phenyl)Propanoate (Compound 1 from )

- Structure: Incorporates a pyrrole ring with formyl and hydroxymethyl substituents, linked to a phenylpropanoate backbone .

- Biological Activity : Demonstrated hypoglycemic effects in HepG2 cells, increasing glucose consumption by 35% at 10 μM .

- Key Difference : The pyrrole moiety introduces hydrogen-bonding capabilities absent in the target compound, which may enhance bioactivity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Flexibility vs. Bioactivity: The 4-isopropylphenyl group in the target compound provides hydrophobicity, which may improve membrane permeability compared to polar analogues like the 4-fluorophenyl derivative .

- Chirality: The (S)-configuration of the amino group is critical for enantioselective interactions, as seen in related β-amino esters used in asymmetric synthesis .

- Pharmacological Gaps: While pyrrole-containing analogues (e.g., Compound 1 ) show measurable bioactivity, the target compound’s pharmacological profile remains underexplored.

Notes

- Synthetic Accessibility : The target compound can be synthesized via esterification and chiral resolution, as demonstrated in protocols for tert-butyl-protected intermediates .

- Limitations : Comparative data on metabolic stability or toxicity are absent in current literature, emphasizing the need for comprehensive pharmacokinetic studies.

Biological Activity

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate, also known as Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C13H19NO2

- Molecular Weight : Approximately 221.3 g/mol

- CAS Number : 618109-84-5

The structure of this compound includes a methyl ester group and an isopropylphenyl substituent, which may enhance its lipophilicity and influence its pharmacological profile.

Histone Deacetylase Inhibition

Research indicates that this compound exhibits notable histone deacetylase (HDAC) inhibitory activity , which is significant in cancer therapy. HDAC inhibitors play a crucial role in the regulation of gene expression and have been shown to induce cell cycle arrest and apoptosis in cancer cells. Preliminary studies suggest that this compound may have similar antiproliferative effects against various cancer cell lines, making it a candidate for further pharmacological studies .

Antiproliferative Effects

A comparative analysis with similar compounds reveals that this compound has potential anticancer properties. The following table summarizes the biological activities of related compounds:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| Methyl 3-amino-3-phenylpropanoate | 37088-66-7 | Phenyl group instead of isopropyl group | Antiproliferative activity |

| Ethyl 3-amino-3-phenylpropanoate | 167834-24-4 | Ethyl instead of methyl ester | Similar anticancer properties |

| DL-3-Amino-3-p-tolyl-propionic acid | 68208-18-4 | p-Tolyl group | Potential neuroprotective effects |

| Methyl 3-amino-3-(4-methoxyphenyl)propanoate | 2156615-71-1 | Methoxy substitution | Varying degrees of biological activity |

The unique isopropyl substitution in this compound may enhance its binding affinity to biological targets compared to other similar compounds .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction may lead to modulation of various biochemical pathways, including those involved in epigenetic regulation .

Case Studies and Research Findings

Several studies have explored the compound's potential as an HDAC inhibitor. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

In another study focused on enzyme inhibition, this compound was shown to interact with enzymes involved in histone modification, suggesting its potential role in regulating gene expression relevant to cancer progression .

Q & A

Q. Key Challenges :

- The bulky isopropyl group may reduce reaction yields due to steric hindrance, requiring optimized catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) .

- Thermal instability necessitates low-temperature storage (-20°C) to prevent racemization .

Which spectroscopic and crystallographic methods are critical for characterizing stereochemistry and functional groups?

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : The methine proton (CH-NH₂) appears as a doublet (δ 3.8–4.2 ppm, J = 6–8 Hz) due to coupling with the adjacent NH₂ group. The isopropyl group shows two doublets (δ 1.2–1.3 ppm, CH(CH₃)₂) .

- ¹³C NMR : The ester carbonyl resonates at δ 170–175 ppm, while the quaternary carbon (C-3) appears at δ 55–60 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration by analyzing anomalous dispersion effects. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

How does the 4-isopropyl substituent influence reactivity and biological interactions compared to halogenated analogs?

Advanced

The isopropyl group introduces steric bulk and lipophilicity, altering both chemical reactivity and biological activity:

| Substituent | Reactivity Impact | Biological Activity | Reference |

|---|---|---|---|

| 4-Isopropyl | Steric hindrance reduces nucleophilic attack at the β-carbon. Enhances metabolic stability. | Increased binding to hydrophobic enzyme pockets (e.g., proteases) . | |

| 4-Chloro | Polar interactions (e.g., halogen bonding) improve target affinity but increase cytotoxicity . | ||

| 3-Bromo-4-methoxy | Electrophilic bromine facilitates cross-coupling reactions; methoxy group enhances solubility . |

Q. Methodological Insight :

- Comparative SAR studies require synthesizing analogs with systematic substituent variations and testing in standardized assays (e.g., enzyme inhibition IC₅₀) .

What strategies resolve discrepancies in biological activity data across studies?

Advanced

Discrepancies often arise from:

- Purity Variability : Residual solvents (e.g., DMSO) in stock solutions can interfere with assays. Validate purity via LC-MS before testing .

- Assay Conditions : Adjust pH (7.4 vs. 6.8) to mimic physiological environments. For example, protonation of the NH₂ group at lower pH may reduce membrane permeability .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across labs .

How can computational modeling predict interactions with biological targets?

Q. Advanced

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to enzymes (e.g., serine hydrolases). The isopropyl group’s hydrophobicity stabilizes van der Waals interactions in nonpolar active sites .

- MD Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess conformational stability. The NH₂ group forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .

What challenges arise in establishing structure-activity relationships (SAR) for derivatives?

Q. Advanced

- Stereochemical Complexity : Minor enantiomeric impurities (e.g., 2% (R)-isomer) can skew activity data. Use chiral SFC (supercritical fluid chromatography) for precise separation .

- Functional Group Interference : The NH₂ group may participate in off-target reactions (e.g., Schiff base formation). Protect with Boc groups during derivatization .

Q. SAR Workflow :

Synthesize derivatives with modified substituents (e.g., 4-cyclopropyl vs. 4-isopropyl).

Test in orthogonal assays (e.g., enzyme inhibition, cell viability).

Apply QSAR models to correlate logP values with activity trends .

How do crystallization conditions affect structural elucidation?

Q. Advanced

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to improve crystal growth. The isopropyl group’s hydrophobicity may require slow evaporation over 7–10 days .

- Data Collection : High-resolution data (d < 1.0 Å) are critical for resolving disorder in the isopropyl moiety. SHELXL refinement with TWIN/BASF commands addresses twinning .

What are the stability profiles under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.